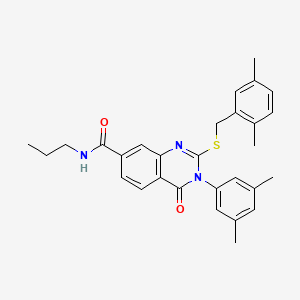
5-Bromo-4-chloropyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chloropyran-2-one is a chemical compound with the CAS Number: 2470437-01-3. It has a molecular weight of 209.43 . This compound is used in various research and industrial applications .
Synthesis Analysis
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound related to this compound, is synthesized from dimethyl terephthalate. The synthesis process involves six steps: nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Applications De Recherche Scientifique
Computational and Experimental Investigations
A study explored the Diels-Alder cycloadditions of 4-chloro-2(H)-pyran-2-one, which, while not directly studying 5-Bromo-4-chloropyran-2-one, provides insights into the reactivity of closely related compounds. The research found that 4-chloro-2(H)-pyran-2-one undergoes thermal Diels-Alder cycloaddition with electron-deficient dienophiles, offering predictions about the regio- and stereoselectivity of these reactions, which could be relevant for understanding the behavior of brominated derivatives (Afarinkia, Bearpark, & Ndibwami, 2003).
Antibacterial and Antioxidant Applications
A new chiral BODIPY-based fluorescent compound containing a bromo-substituent was synthesized for biomedical applications. This study highlights the optical, antimicrobial, and antioxidant properties of the compound, revealing its potential as an active antibacterial and antioxidant candidate. The research also includes molecular docking, suggesting the compound's strong potential to inhibit bacterial target enzymes, which could have implications for the use of this compound derivatives in similar contexts (Alnoman et al., 2019).
Organic Synthesis and Material Science
Research on brominated trihalomethylenones demonstrated their utility as precursors for the synthesis of various substituted pyrazoles, showcasing a methodology that could be adapted for the synthesis of compounds involving this compound. This highlights the versatility of bromo-substituted compounds in organic synthesis, potentially offering a pathway to novel materials and chemicals (Martins et al., 2013).
Catalysis and Nanoparticle Formation
Another study focused on Palladium(II) complexes of pyrazolated thio/selenoethers , where 4-bromo-1-(2-chloroethyl)-1H-pyrazole played a key role. The research demonstrated the synthesis of complexes that acted as efficient pre-catalysts for Suzuki-Miyaura coupling reactions and facilitated the synthesis of palladium and selenium nanoparticles. This suggests potential applications of this compound in the development of catalytic systems and the synthesis of nanoparticles (Sharma et al., 2013).
Propriétés
IUPAC Name |
5-bromo-4-chloropyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2/c6-3-2-9-5(8)1-4(3)7/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQZODZXRVACCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=COC1=O)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

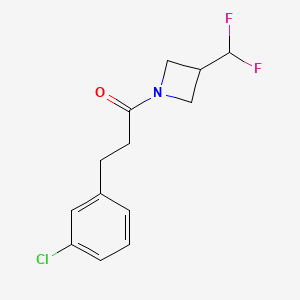
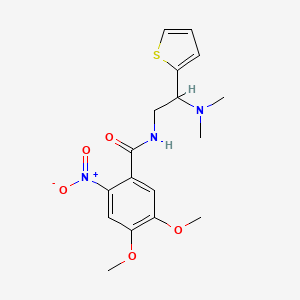
![(4-Chloro-2-methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2643088.png)
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643091.png)
![6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2643092.png)
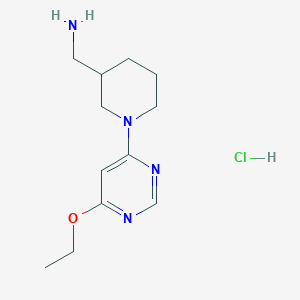


![N-(4-chlorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2643098.png)
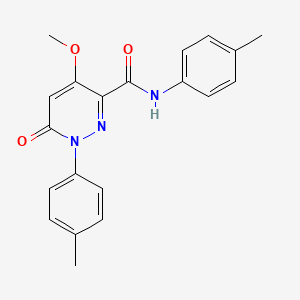
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide](/img/structure/B2643102.png)
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2643104.png)
